2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide

描述

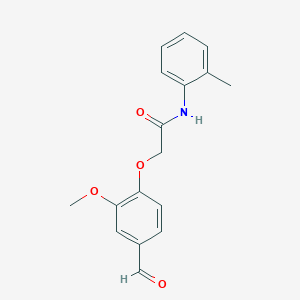

Chemical Structure and Functional Groups 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is an acetamide derivative featuring a phenoxy backbone substituted with a formyl group at the 4-position and a methoxy group at the 2-position. The acetamide moiety is linked to a 2-methylphenyl group, contributing to its distinct electronic and steric properties. The molecular formula is C₁₇H₁₇NO₄ (MW: 315.33 g/mol) .

属性

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-5-3-4-6-14(12)18-17(20)11-22-15-8-7-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERWSVQHTYLELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195517 | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247592-67-2 | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247592-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the phenoxy intermediate: This step involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halogenated acetamide under basic conditions to form the phenoxy intermediate.

Acylation reaction: The phenoxy intermediate is then subjected to an acylation reaction with 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

化学反应分析

2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

科学研究应用

2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways, leading to the modulation of various biological processes.

相似化合物的比较

Research Findings and Trends

- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., nitro) in anticancer assays .

- Pharmacokinetics : Methyl and ethyl substituents on the phenyl ring enhance metabolic stability, as seen in analogs like the target compound and CAS 876566-09-5 .

- Emerging Applications : Brominated derivatives (e.g., 486993-08-2) are being explored for photoactivated therapies due to their halogen-dependent reactivity .

生物活性

The compound 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide has garnered attention in recent research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The presence of a methoxy group and a formyl group in its structure contributes to its unique reactivity and biological properties. The compound's structure is illustrated below:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Anticancer Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, potentially affecting signaling pathways such as those mediated by COX enzymes. This inhibition can lead to reduced production of inflammatory mediators like prostaglandins, which are often overexpressed in cancerous tissues .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. In vitro assays have demonstrated significant reductions in prostaglandin E2 (PGE2) levels, a key player in inflammatory responses .

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation markers. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation. |

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the compound's structure can significantly influence its biological activity:

- Methoxy Group : The presence of the methoxy group enhances lipophilicity, improving cellular uptake and bioavailability.

- Formyl Group : This functional group is crucial for the compound's reactivity and interaction with biological targets, particularly in anticancer applications.

Comparative studies with structurally similar compounds indicate that variations in functional groups can lead to different biological outcomes. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide | Lacks methoxy group | Moderate anticancer activity |

| 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide | Hydroxy instead of formyl | Antimicrobial effects |

Case Studies

Recent studies have explored the efficacy of this compound in various biological assays:

- In Vitro Anticancer Studies : In cell line assays, the compound demonstrated IC values comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .

- Anti-inflammatory Assays : In carrageenan-induced paw edema models, the compound exhibited a notable reduction in swelling compared to controls, suggesting effective anti-inflammatory properties .

- Microbial Inhibition Tests : The compound was tested against several bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide?

- Synthesis : A multi-step approach is typically used. For example, formylation of 2-methoxy-4-hydroxyphenyl precursors (e.g., using Vilsmeier-Haack conditions) followed by coupling with N-(2-methylphenyl)acetamide via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methoxy at δ 3.8–4.0 ppm) and HPLC-MS for purity (>95%) .

Q. What are the primary biological activities reported for this compound?

- Antitumor Activity : Structural analogs with formyl and methoxy groups show moderate activity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ~20–50 µM) by disrupting tubulin polymerization .

- Enzyme Inhibition : The formyl group may interact with cysteine residues in enzymes like COX-2 or kinases, as seen in related acetamides .

Q. How can researchers design assays to evaluate its bioactivity?

- In Vitro Assays :

- Anticancer : MTT assays using adherent cancer cell lines (24–72 hr exposure).

- Anti-inflammatory : COX-2 inhibition via ELISA (IC₅₀ determination).

- Structural Controls : Compare with analogs lacking the formyl/methoxy groups to isolate functional group contributions .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hr for formylation step).

- Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and reduce side products .

- Byproduct Analysis : LC-MS can identify common impurities like over-oxidized (carboxylic acid) or demethylated derivatives .

Q. How to resolve contradictions in spectral data during characterization?

- Case Study : Discrepancies in ¹H NMR peaks (e.g., unexpected splitting) may arise from rotamers due to restricted rotation around the acetamide bond. Variable-temperature NMR (25–80°C) can confirm this .

- Comparative Analysis : Cross-reference with crystallographic data (if available) or computational models (DFT) to validate assignments .

Q. What strategies are effective for improving metabolic stability in vivo?

- Prodrug Design : Mask the formyl group as a Schiff base (e.g., with hydroxylamine) to enhance plasma stability .

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .

Methodological Guidance

- Contradiction Analysis : Always cross-validate spectral data with orthogonal techniques (e.g., IR for carbonyl confirmation if NMR is ambiguous) .

- Experimental Design : Include positive controls (e.g., known enzyme inhibitors) and structural analogs to contextualize bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。